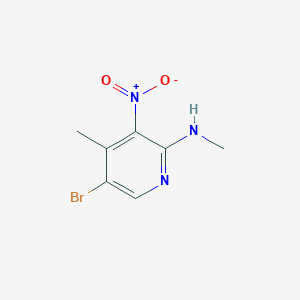
2-Chloro-5,6-dinitrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dinitrobenzimidazole, also known as CDNBI, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CDNBI is a yellow crystalline powder that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 2-Chloro-5,6-dinitrobenzimidazole is not fully understood. However, it is believed that 2-Chloro-5,6-dinitrobenzimidazole exerts its antitumor and antimicrobial effects by inhibiting the activity of certain enzymes. 2-Chloro-5,6-dinitrobenzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-Chloro-5,6-dinitrobenzimidazole has been shown to have both positive and negative effects on biochemical and physiological processes. In cancer cells, 2-Chloro-5,6-dinitrobenzimidazole has been shown to induce apoptosis, which is a positive effect. However, 2-Chloro-5,6-dinitrobenzimidazole has also been shown to cause DNA damage and oxidative stress, which are negative effects. In microbial cells, 2-Chloro-5,6-dinitrobenzimidazole has been shown to inhibit the activity of certain enzymes, which is a positive effect.
Advantages And Limitations For Lab Experiments
2-Chloro-5,6-dinitrobenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions. However, 2-Chloro-5,6-dinitrobenzimidazole has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-Chloro-5,6-dinitrobenzimidazole. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of 2-Chloro-5,6-dinitrobenzimidazole. Another area of interest is the study of the environmental impact of 2-Chloro-5,6-dinitrobenzimidazole and its potential use as a soil remediation agent. Finally, further research is needed to fully understand the mechanism of action of 2-Chloro-5,6-dinitrobenzimidazole and its effects on biochemical and physiological processes.
Conclusion:
In conclusion, 2-Chloro-5,6-dinitrobenzimidazole is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It can be synthesized relatively easily and has been studied for its antitumor and antimicrobial properties. However, it is toxic and must be handled with care. Further research is needed to fully understand the mechanism of action of 2-Chloro-5,6-dinitrobenzimidazole and its effects on biochemical and physiological processes.
Scientific Research Applications
2-Chloro-5,6-dinitrobenzimidazole has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-Chloro-5,6-dinitrobenzimidazole has been shown to have antitumor and antimicrobial properties. In agriculture, 2-Chloro-5,6-dinitrobenzimidazole has been studied for its potential use as a herbicide. In environmental science, 2-Chloro-5,6-dinitrobenzimidazole has been studied for its ability to remove heavy metals from contaminated soil.
properties
CAS RN |
1849-05-4 |
|---|---|
Product Name |
2-Chloro-5,6-dinitrobenzimidazole |
Molecular Formula |
C7H3ClN4O4 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
2-chloro-5,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H,9,10) |
InChI Key |
LPHPDNLKJSQDQG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |
Other CAS RN |
1849-05-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)





![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

